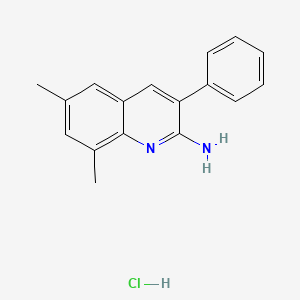2-Amino-6,8-dimethyl-3-phenylquinoline hydrochloride
CAS No.: 1173078-52-8
Cat. No.: VC16951330
Molecular Formula: C17H17ClN2
Molecular Weight: 284.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1173078-52-8 |
|---|---|
| Molecular Formula | C17H17ClN2 |
| Molecular Weight | 284.8 g/mol |
| IUPAC Name | 6,8-dimethyl-3-phenylquinolin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H16N2.ClH/c1-11-8-12(2)16-14(9-11)10-15(17(18)19-16)13-6-4-3-5-7-13;/h3-10H,1-2H3,(H2,18,19);1H |
| Standard InChI Key | MHXWKEJYAMYJGL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C=C(C(=N2)N)C3=CC=CC=C3)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Amino-6,8-dimethyl-3-phenylquinoline hydrochloride is a nitrogen-containing heterocycle with the systematic IUPAC name 3-phenyl-6,8-dimethylquinolin-2-amine hydrochloride. Its molecular formula is C₁₉H₁₉ClN₂, corresponding to a molecular weight of 310.82 g/mol . The compound’s structure consists of a quinoline backbone substituted with:
-
An amino group (-NH₂) at position 2,
-
Methyl groups (-CH₃) at positions 6 and 8,
-
A phenyl ring (-C₆H₅) at position 3,
-
A hydrochloride salt formed via protonation of the amino group .
The planar quinoline core facilitates π-π stacking interactions, while the phenyl and methyl groups introduce steric and electronic modulation, influencing reactivity and solubility .
Spectroscopic and Computational Data
Density functional theory (DFT) studies on analogous quinoline derivatives reveal that electron-donating substituents (e.g., -NH₂, -CH₃) elevate the highest occupied molecular orbital (HOMO) energy, enhancing nucleophilic reactivity . Nuclear magnetic resonance (NMR) spectra for related compounds exhibit characteristic shifts:
-
¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, with methyl groups appearing as singlets near δ 2.5 ppm .
-
¹³C NMR: The quinoline carbons are observed between δ 115–160 ppm, while the phenyl carbons appear at δ 125–140 ppm .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-amino-6,8-dimethyl-3-phenylquinoline hydrochloride typically involves a multi-step protocol:
Step 1: Formation of the Quinoline Core
A Friedländer condensation between 2-amino-5-nitrophenyl(phenyl)methanone and pentane-2,4-dione in ethanol under acidic conditions yields the nitro-substituted quinoline precursor . For example, heating at 80°C for 6 hours in the presence of hydrochloric acid produces 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethan-1-one .
Step 2: Nitro Reduction to Amine
Catalytic hydrogenation or chemical reduction using zinc dust and ammonium chloride converts the nitro group to an amine. In a representative procedure, 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethan-1-one is treated with Zn/NH₄Cl in a dioxane-water mixture at room temperature, affording the amine intermediate in >90% yield .
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol), precipitating the hydrochloride salt. Purification via recrystallization or column chromatography ensures high purity .
Optimization and Scalability
Recent advances employ HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent for introducing acyl groups, though this is more relevant to functionalized derivatives . Reaction scalability is enhanced by using cost-effective reductants like zinc dust and avoiding chromatographic purification through pH-controlled crystallization .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Quinoline derivatives are pivotal in antimalarial (e.g., chloroquine) and anticancer drug development. The amino and phenyl groups in 2-amino-6,8-dimethyl-3-phenylquinoline hydrochloride enable further functionalization, such as:
-
Acylation: Reaction with acetic anhydride yields acetamide derivatives for kinase inhibition studies .
-
Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups, expanding bioactivity profiles .
Material Science
The compound’s rigid aromatic structure makes it a candidate for organic light-emitting diodes (OLEDs). DFT calculations predict a HOMO-LUMO gap of 3.2–3.5 eV, suitable for electron transport layers .
Comparative Analysis with Analogous Compounds
| Property | 2-Amino-6,8-dimethyl-3-phenylquinoline HCl | 2-Amino-6,7-dimethylquinoline HCl | 2-Amino-3-phenylquinoline HCl |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₉ClN₂ | C₁₁H₁₃ClN₂ | C₁₅H₁₃ClN₂ |
| Molecular Weight | 310.82 g/mol | 216.69 g/mol | 264.73 g/mol |
| Solubility in DMF | High | Moderate | High |
| Synthetic Yield | 75–85% | 60–70% | 65–75% |
The additional methyl and phenyl groups in 2-amino-6,8-dimethyl-3-phenylquinoline hydrochloride enhance steric hindrance, reducing reactivity but improving thermal stability compared to simpler analogues .
Future Directions and Research Gaps
Despite its synthetic utility, gaps persist in:
-
In Vivo Toxicity Profiles: Long-term exposure studies are needed to assess carcinogenic potential.
-
Catalytic Applications: Exploration as a ligand in asymmetric catalysis remains unexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume